4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
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Overview
Description
4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H5ClN2O2 It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 4-position and a carboxylic acid group at the 2-position
Mechanism of Action
- The primary targets of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid are the fibroblast growth factor receptors (FGFRs) . These receptors belong to a family of tyrosine kinase receptors involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- By inhibiting FGFRs, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid disrupts these signaling cascades, affecting cell growth, survival, and migration .
Target of Action
Mode of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine with 2,3-dibromopyridine, followed by oxidation using an oxidizing agent such as hydrogen peroxide . The reaction conditions often require a solvent like dimethyl sulfoxide and a base such as potassium carbonate to facilitate the cyclization and subsequent oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-azaindole: Similar structure but lacks the carboxylic acid group.
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid: Similar core structure but different substitution pattern.
5-Bromo-7-azaindole: Similar core structure with a bromine atom instead of chlorine
Uniqueness
4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the carboxylic acid group allows for versatile chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-10-7-4(5)3-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOYSLRWGHGFKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693613 |
Source
|
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211583-37-7 |
Source
|
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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